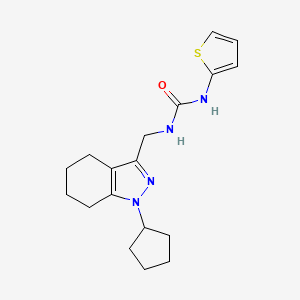

1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea

Description

The compound "1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea" is a urea derivative characterized by a cyclopentyl-substituted tetrahydroindazole core linked to a thiophen-2-yl group via a methylene bridge. Its structure combines a bicyclic indazole system, which is partially saturated (4,5,6,7-tetrahydro), with a cyclopentyl substituent at the indazole nitrogen. The urea moiety bridges the indazole-methyl group and the thiophene ring, a design that may enhance binding interactions in biological systems.

Propriétés

IUPAC Name |

1-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS/c23-18(20-17-10-5-11-24-17)19-12-15-14-8-3-4-9-16(14)22(21-15)13-6-1-2-7-13/h5,10-11,13H,1-4,6-9,12H2,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUQHKFBYUMSDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)NC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:

Formation of the indazole core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the cyclopentyl group: This step may involve alkylation reactions.

Attachment of the thiophen-2-yl group: This can be done through coupling reactions.

Formation of the urea linkage: This is usually achieved by reacting an amine with an isocyanate or by using phosgene derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Applications De Recherche Scientifique

Medicinal Chemistry

1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea is being investigated for its pharmacological properties. It shows promise as a potential therapeutic agent due to its ability to interact with specific molecular targets. Notably:

- Antimicrobial Activity : Related thiourea derivatives have demonstrated significant antimicrobial properties against pathogens like Mycobacterium tuberculosis. For example, studies have shown that similar compounds exhibit minimum inhibitory concentration (MIC) values ranging from 25 µM to >200 µM against various strains of M. tuberculosis .

| Compound | MIC (µM) | Activity |

|---|---|---|

| TTU1 | >200 | No activity |

| TTU3 | 25 | Active against M. tuberculosis |

| TTU4 | 50 | Moderate activity |

Biological Studies

The compound also serves as a probe or ligand in biochemical studies. Its unique structure allows it to modulate biological pathways by binding to enzymes or receptors, influencing gene expression and cellular signaling.

Materials Science

In addition to its biological applications, 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea may find uses in materials science. Its properties can be leveraged for creating novel materials with specific functionalities.

Mécanisme D'action

The mechanism of action of 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Thiophene Moieties

The thiophen-2-yl group is a recurring motif in bioactive compounds. Key analogues include:

- 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) (): Features a tetrahydrobenzo[b]thiophene core with a cyanide substituent and a benzoyl-urea linkage.

- TTU14, TTU15, TTU16 (): Urea derivatives with thiophenylthiazole moieties. These compounds replace the indazole core with a thiazole ring, altering electronic properties and hydrogen-bonding capacity. TTU14–TTU16 exhibit melting points of 185–231°C, suggesting higher crystallinity compared to the target compound, which may impact solubility .

Urea Derivatives with Heterocyclic Cores

Compounds with urea-linked heterocycles often exhibit distinct bioactivity profiles:

- 1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (): A triazole-fused benzimidazole system with a thiophen-2-yl group.

- Drospirenone/Ethinyl Estradiol-related impurities (): Includes thiophen-2-yl propanolamine derivatives. These lack urea linkages but highlight the pharmacological relevance of thiophene in steroidal frameworks .

Key Structural and Functional Differences

Implications for Bioactivity

- The cyclopentyl group in the target compound may improve membrane permeability compared to analogues with polar substituents (e.g., cyano in 7a) .

- The absence of bioactivity data for the target compound necessitates caution, though its structural similarity to MABA-tested compounds () implies possible antitubercular applications .

Activité Biologique

1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and features an indazole core with thiophene and urea functionalities. Its structural complexity suggests diverse interactions with biological targets.

Antimicrobial Activity

Research indicates that thiourea derivatives, including the compound , exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed efficacy against Mycobacterium tuberculosis , highlighting their potential as anti-tuberculosis agents. The minimum inhibitory concentration (MIC) values for related thiourea derivatives ranged from 25 µM to >200 µM against various strains of M. tuberculosis .

Table 1: Antimycobacterial Activity of Thiourea Derivatives

| Compound | MIC (µM) | Activity |

|---|---|---|

| TTU1 | >200 | No activity |

| TTU3 | 25 | Active against M. tuberculosis |

| TTU4 | 50 | Moderate activity |

Anti-HIV Activity

Compounds with similar structural motifs have been investigated for anti-HIV activity. Urea derivatives are known to inhibit HIV replication through various mechanisms, including interference with viral entry and replication processes .

Anticancer Properties

The compound's potential anticancer properties have been explored through in vitro studies. Thiourea derivatives have shown promising results in inhibiting cancer cell proliferation across different cancer lines, including leukemia and breast cancer cells .

Table 2: Anticancer Activity of Related Urea Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 11a | 16.23 | U937 (leukemia) |

| Etoposide | 17.94 | U937 (reference) |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Interference with DNA Synthesis : Some derivatives exhibit the ability to disrupt DNA synthesis in cancer cells, leading to apoptosis.

- Modulation of Immune Response : Certain urea derivatives enhance immune response, making them effective against infections.

Case Studies

Several studies have focused on the biological evaluation of thiourea and urea derivatives:

- A study evaluated the cytotoxicity and antimicrobial efficacy of a series of thiourea derivatives against drug-resistant strains of M. tuberculosis, demonstrating significant activity against resistant isolates .

- Another investigation into the structure-activity relationship (SAR) of urea derivatives highlighted the importance of specific functional groups in enhancing antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.